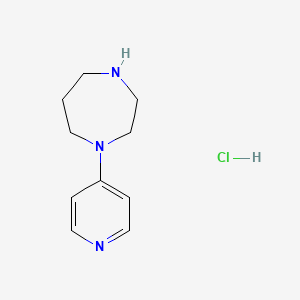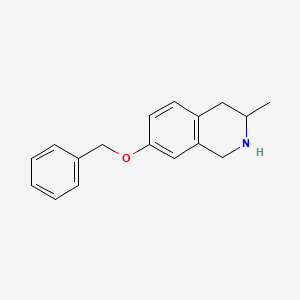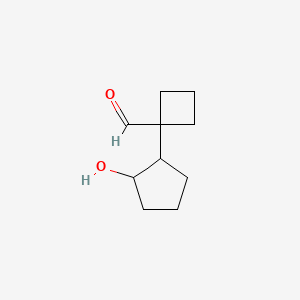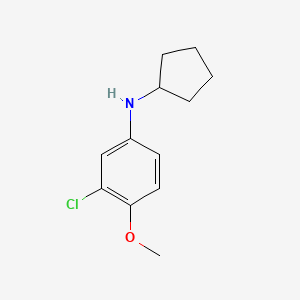
3-chloro-N-cyclopentyl-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-cyclopentyl-4-methoxyaniline is an organic compound with the molecular formula C12H16ClNO It is a derivative of aniline, featuring a chloro group at the 3-position, a methoxy group at the 4-position, and a cyclopentyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopentyl-4-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxyaniline.
Cyclopentylation: The aniline derivative undergoes a nucleophilic substitution reaction with cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-chloro-N-cyclopentyl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
3-chloro-N-cyclopentyl-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-chloro-N-cyclopentyl-4-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
3-chloro-4-methoxyaniline: Lacks the cyclopentyl group, making it less sterically hindered.
N-cyclopentyl-4-methoxyaniline: Lacks the chloro group, affecting its reactivity.
4-methoxyaniline: Lacks both the chloro and cyclopentyl groups, making it more basic and less sterically hindered.
Uniqueness
3-chloro-N-cyclopentyl-4-methoxyaniline is unique due to the presence of both the chloro and cyclopentyl groups, which influence its chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
3-chloro-N-cyclopentyl-4-methoxyaniline |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
InChIキー |
YLQHEIPRMKSUSE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC2CCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


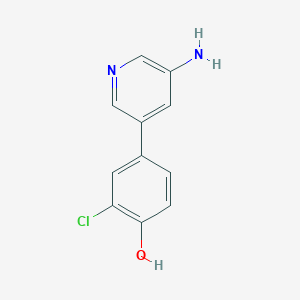
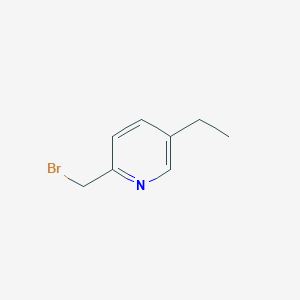
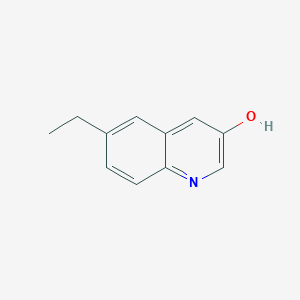
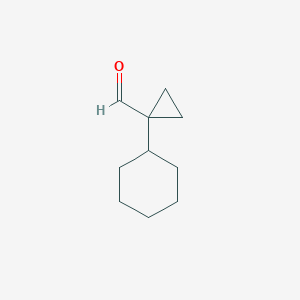
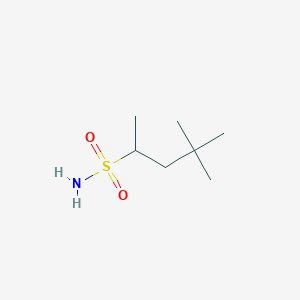
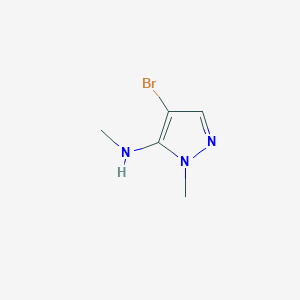
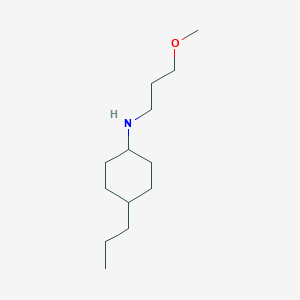
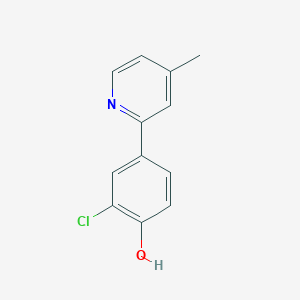
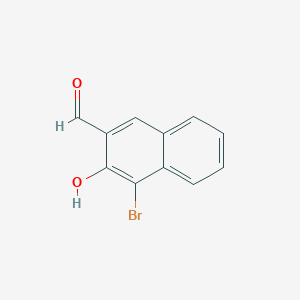
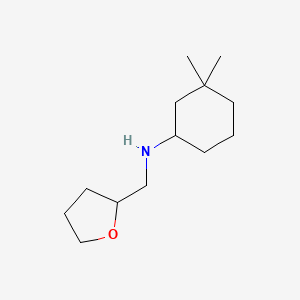
![2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13248998.png)
